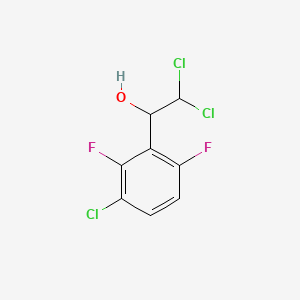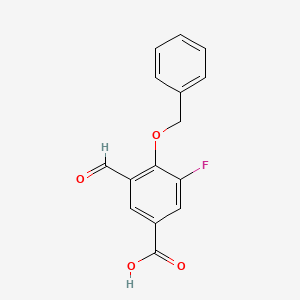
2,3-Dichloro-5,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5,6-dimethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring. This compound is known for its antiseptic properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{OH} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{Cl}_2\text{OH} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichromate salts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Employed in the production of antiseptics, disinfectants, and preservatives.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5,6-dimethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with similar antiseptic properties.
2,6-Dichloro-4-methylphenol: A related compound with variations in the position of chlorine and methyl groups.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
2,3-Dichloro-
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,3-dichloro-5,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)8(11)5(4)2/h3,11H,1-2H3 |
Clave InChI |
DVCMHVMFRYKGFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)


